![molecular formula C15H32Cl2N2O2 B6135249 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B6135249.png)
1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a beta-adrenergic receptor antagonist that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride works by blocking the beta-adrenergic receptors in the body, which are involved in the regulation of heart rate and blood pressure. By blocking these receptors, 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This results in a reduction in heart rate and blood pressure, as well as a reduction in anxiety and depression symptoms.
Biochemical and Physiological Effects:
In addition to its effects on cardiovascular function and mental health, 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has also been shown to have other biochemical and physiological effects. For example, 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions. 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is its well-established synthesis method. This allows researchers to produce large quantities of the compound for use in experiments. Additionally, 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied in animal models, which has provided a wealth of data on its effects and potential therapeutic applications.
One of the limitations of using 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is its specificity for beta-adrenergic receptors. While this specificity may be an advantage for some experiments, it may limit the usefulness of 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride in experiments that require the manipulation of other signaling pathways.
Zukünftige Richtungen
There are many potential future directions for research on 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride. One area of interest is in the development of new therapies for cardiovascular diseases, such as hypertension and heart failure. 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has shown promise in animal models of these diseases, and further research is needed to determine whether it could be an effective treatment in humans.
Another area of interest is in the development of new therapies for anxiety and depression. 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has shown anxiolytic and antidepressant effects in animal models, and further research is needed to determine whether it could be a useful treatment for these conditions.
Finally, there is potential for research on the effects of 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride on other physiological systems, such as the immune system and the gastrointestinal system. By further understanding the biochemical and physiological effects of 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, researchers may be able to identify new therapeutic applications for this compound.
Synthesemethoden
The synthesis of 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride involves the reaction of 4-ethyl-1-piperazinecarboxylic acid with cyclohexanol and isobutyl chloroformate. The resulting product is then reacted with 2-propanol and hydrochloric acid to form the dihydrochloride salt of 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride. This synthesis method has been well-established in the literature and has been used to produce 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. One of the most promising areas of research is in the treatment of cardiovascular diseases, such as hypertension and heart failure. 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to improve cardiac function and reduce blood pressure in animal models of these diseases.
In addition to its cardiovascular effects, 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has also been studied for its potential in the treatment of anxiety and depression. 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be a promising candidate for the development of new therapies for these conditions.
Eigenschaften
IUPAC Name |
1-cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2.2ClH/c1-2-16-8-10-17(11-9-16)12-14(18)13-19-15-6-4-3-5-7-15;;/h14-15,18H,2-13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEBLJIWEGIDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2CCCCC2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.